Benzenesulfonic acid, 4-methyl-, zinc salt
Description
Contextualization of Aryl Sulfonic Acid Salts in Organic and Inorganic Chemistry
Aryl sulfonic acids and their salts are a significant class of organosulfur compounds. wikipedia.org They are characterized by a sulfonic acid group (-SO3H) or its corresponding anion (-SO3-) attached to an aromatic ring. wikipedia.org These compounds are typically strong acids and are often used as catalysts in organic reactions such as esterification and acid-catalyzed hydration of alkenes. cymitquimica.comncert.nic.in Their salts, known as sulfonates, are widely employed as detergents, dyes, and pharmaceutical intermediates. ontosight.aioil-chem.com In inorganic chemistry, aryl sulfonate ligands can coordinate to metal centers, influencing the solubility, stability, and catalytic activity of the resulting metal complexes. The sodium salts of aryl sulfonic acids, for instance, are used in the industrial production of phenols through alkaline fusion. wikipedia.org The purification of aryl sulfonic acids and their salts can be challenging due to the similar solubilities of the desired products and related impurities. google.com
Overview of Zinc's Role in Coordination Chemistry and Functional Materials
Zinc, a d-block element, exists almost exclusively in the +2 oxidation state in its compounds. ijtsrd.com With a filled d-shell ([Ar]d¹⁰), the coordination number and geometry of zinc complexes are primarily determined by the size and nature of the coordinating ligands rather than ligand field stabilization energies. nih.gov This flexibility allows zinc to adopt various coordination geometries, most commonly tetrahedral and octahedral, but also trigonal bipyramidal and square pyramidal. ijtsrd.combohrium.com This adaptability is crucial in its role as a Lewis acid in numerous enzymatic and synthetic catalytic processes. ijtsrd.com In the realm of functional materials, zinc oxide (ZnO) is a prominent example of a versatile material with applications in electronics, sensors, and photocatalysis, owing to its wide bandgap and high electron mobility. wikipedia.org Zinc's coordination complexes are also being explored for their potential anticancer properties. researchgate.net
Academic Significance and Research Trajectories of Organosulfur Zinc Compounds
Organosulfur zinc compounds represent a diverse class of molecules with significant academic and industrial interest. wikipedia.org The interaction between zinc and sulfur is a critical partnership in biological systems, where zinc-thiolate bonds are common in enzymes and regulatory proteins. researchgate.net In synthetic chemistry, organosulfur zinc compounds are utilized in various transformations. For example, zinc dithiocarbamates are used as fungicides and in rubber vulcanization. wikipedia.org The development of novel organozinc reagents containing sulfur functionalities continues to be an active area of research, with applications in cross-coupling reactions and the synthesis of complex organic molecules. wikipedia.org Recent advancements in organosulfur chemistry are focusing on green and sustainable synthetic methodologies. acs.org
Scope and Objectives of the Research Outline on Benzenesulfonic acid, 4-methyl-, zinc salt
This article aims to provide a detailed and scientifically accurate overview of this compound. The subsequent sections will delve into the specific chemical and physical properties of this compound, its synthesis and characterization, and its applications in various chemical domains. The objective is to present a comprehensive picture of the current state of knowledge regarding this compound, supported by available research findings.
Chemical and Physical Properties
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13438-45-4 | cymitquimica.comsigmaaldrich.com |
| Molecular Formula | C₁₄H₁₄O₆S₂Zn | chemicalbook.comchemicalbook.com |
| Molecular Weight | 407.78 g/mol (anhydrous basis) | sigmaaldrich.com |
| Appearance | White powder/solid | ontosight.aichemicalbook.com |
| EC Number | 236-576-7 | sigmaaldrich.comechemi.com |
Synthesis and Characterization
The synthesis of this compound can be achieved through the reaction of p-toluenesulfonic acid with a suitable zinc compound. For instance, it can be prepared by reacting zinc carbonate (ZnCO₃) or zinc hydroxide (B78521) (Zn(OH)₂) with p-toluenesulfonic acid in an aqueous medium. google.com Another method involves the reaction of p-toluenesulfonic acid with zinc chloride in water. google.com The product can exist in both anhydrous and hydrated forms, with the number of water molecules varying. sigmaaldrich.comgoogle.com
Characterization of the compound can be performed using various analytical techniques. Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the sulfonate group (SO₃) and the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure of the organic counter-ion. researchgate.net X-ray diffraction (XRD) would be the definitive method to determine the crystal structure and the coordination geometry of the zinc ion. researchgate.net Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can be employed to study its thermal stability and decomposition behavior.
Applications in Chemical Research
This compound has found applications in several areas of chemical research, primarily as a catalyst and a material precursor.
Catalytic Applications
The compound is recognized for its catalytic properties. It is often used in combination with other reagents to facilitate organic transformations. For example, a mixture of p-toluenesulfonic acid (PTSA) and zinc chloride has been shown to be an effective catalyst for the Beckmann rearrangement of ketoximes to amides. researchgate.net While not the isolated salt, this system highlights the catalytic potential of the combined zinc and tosylate species. Zinc p-toluenesulfonate has also been used as a catalyst in the production of carbamates from aromatic diamines and urea. google.com
Table 2: Selected Catalytic Applications
| Reaction | Role of Zinc p-toluenesulfonate | Reference(s) |
| Beckmann Rearrangement | Part of the catalytic system (with PTSA and ZnCl₂) | researchgate.net |
| Carbamate Synthesis | Catalyst | google.com |
Role in Materials Science
In materials science, this compound can serve as a precursor or a modifying agent. For instance, p-toluenesulfonic acid has been used as a catalyst and morphology-directing agent in the synthesis of zinc oxide (ZnO) nanoparticles. The presence of the tosylate anion can influence the growth and self-assembly of ZnO nanocrystals, leading to different particle sizes and shapes. researchgate.net The zinc salt itself can be used as a stabilizer and lubricant in the production of synthetic rubbers such as PE, PVC, and polypropylene (B1209903) nylon. alfachemic.com
This compound is a compound with relevance in both fundamental and applied chemistry. Its utility stems from the combined properties of the p-toluenesulfonate anion and the zinc(II) cation. While much of the research has focused on systems where this salt is a component or is formed in situ, its applications as a catalyst and in materials science are evident. Further research focusing on the detailed structural characterization and reactivity of the isolated salt could open up new avenues for its application in synthesis and materials design.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.Zn/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISPIDBWTUCKKH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104-15-4 (Parent) | |
| Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |
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DSSTOX Substance ID |
DTXSID8065456 | |
| Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |
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Molecular Weight |
407.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13438-45-4 | |
| Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |
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| Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc di(toluene-4-sulphonate) | |
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Advanced Synthetic Methodologies for Benzenesulfonic Acid, 4 Methyl , Zinc Salt and Analogues
Direct Sulfonation Techniques for 4-Methylbenzenesulfonic Acid Precursors
The primary precursor for the synthesis of zinc p-toluenesulfonate is 4-methylbenzenesulfonic acid, commonly known as p-toluenesulfonic acid (p-TsOH). wikipedia.org The industrial-scale production of p-TsOH is predominantly achieved through the direct sulfonation of toluene. wikipedia.org This electrophilic aromatic substitution reaction typically employs concentrated sulfuric acid or sulfur trioxide as the sulfonating agent. spegroup.ruresearchgate.net
The reaction between toluene and sulfuric acid is reversible, and to drive the equilibrium towards the formation of p-toluenesulfonic acid, the water generated during the reaction must be removed, often through azeotropic distillation. spegroup.ru The choice of sulfonating agent and reaction conditions significantly influences the isomer distribution of the resulting toluenesulfonic acids. Lower reaction temperatures and conversions tend to favor the formation of the para isomer over the meta and ortho isomers. researchgate.net For instance, sulfonation of toluene with gaseous sulfur trioxide has been shown to achieve a selectivity of around 85% for the p-isomer. researchgate.net
Recent advancements in this area focus on improving reaction efficiency and selectivity. The use of microreactors for toluene sulfonation with liquid sulfur trioxide has demonstrated the potential for a safe, continuous, and highly efficient process, yielding p-toluenesulfonic acid with a purity of up to 97%. google.com
Table 1: Comparison of Toluene Sulfonation Methods
| Sulfonating Agent | Typical Conditions | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Concentrated Sulfuric Acid | Heating with azeotropic removal of water | Readily available and inexpensive | Reversible reaction, requires water removal, can lead to side products |
| Sulfur Trioxide (gaseous or liquid) | Lower temperatures, often in a solvent | High reactivity, can achieve high selectivity for the p-isomer | Requires specialized handling due to reactivity |
| Microreactor with liquid SO3 | Continuous flow, precise temperature control | High efficiency, safety, and product purity | Requires specialized equipment |
Reaction Pathways Involving Benzenesulfinic Acid and Diverse Zinc Sources
An alternative precursor to consider is p-toluenesulfinic acid. Its zinc salt, zinc p-toluenesulfinate, is a distinct compound from zinc p-toluenesulfonate. jinlichemical.comnuomengchemical.com Zinc bis(alkanesulfinates) can be synthesized from the corresponding sulfonyl chlorides by treatment with zinc dust. nih.gov The synthesis of benzenesulfinic acid zinc salt can be achieved through the direct neutralization of benzenesulfinic acid with a zinc-containing base. jinlichemical.com
The synthesis of benzenesulfinic acid zinc salt can be accomplished by combining benzenesulfinic acid with zinc oxide or zinc carbonate in an aqueous medium. smolecule.com The reaction proceeds via a neutralization pathway, leading to the formation of the zinc salt and water or carbon dioxide.
For the target compound, zinc p-toluenesulfonate, a common and straightforward method involves the reaction of p-toluenesulfonic acid with a suitable zinc source. Zinc oxide and zinc carbonate are frequently employed for this purpose due to their availability and reactivity. The reaction with zinc oxide is a neutralization reaction:
2 CH₃C₆H₄SO₃H + ZnO → (CH₃C₆H₄SO₃)₂Zn + H₂O
Similarly, the reaction with zinc carbonate proceeds as follows:
2 CH₃C₆H₄SO₃H + ZnCO₃ → (CH₃C₆H₄SO₃)₂Zn + H₂O + CO₂
These reactions are typically carried out in a suitable solvent, such as water or an alcohol, and the product can often be isolated by filtration after precipitation or removal of the solvent. google.com The use of basic zinc carbonate as a raw material has been highlighted as a cost-effective method for the industrial production of zinc toluenesulfonate. google.com
Preparation Strategies from Aqueous Solutions of 4-Methylbenzenesulfonic Acid and Metal Carbonates
The synthesis of metal p-toluenesulfonates, including the zinc salt, can be effectively carried out in aqueous solutions. One common strategy involves the reaction of p-toluenesulfonic acid monohydrate with the elemental metal, such as iron, cobalt, or nickel powder, in water. This method, however, is generally applicable to metals that are more reactive than hydrogen.
A more general and widely used method is the reaction of an aqueous solution of 4-methylbenzenesulfonic acid with a metal carbonate. For the synthesis of zinc p-toluenesulfonate, an aqueous solution of p-toluenesulfonic acid is treated with zinc carbonate. google.com The reaction is driven by the formation of the soluble zinc salt and the evolution of carbon dioxide gas. The product can then be isolated by evaporation of the water, followed by recrystallization if necessary. A patent describes reacting zinc carbonate and p-toluenesulfonic acid in water at room temperature, followed by stirring, filtration, and recrystallization of the filter residue. google.com
Investigation of High-Yield and Sustainable Synthetic Protocols
The development of high-yield and sustainable synthetic methods for zinc p-toluenesulfonate is an area of active research. A Japanese patent details a method for producing zinc toluenesulfonate in high yield (96 mol% based on p-toluenesulfonic acid monohydrate) by reacting zinc hydroxide (B78521) or basic zinc carbonate with p-toluenesulfonic acid in the presence of an alcohol at temperatures exceeding 60°C. google.com This process is presented as a low-cost industrial method. google.com
The principles of green chemistry are also being applied to the synthesis of related zinc compounds. For example, sustainable methods for the synthesis of iron-zinc nanocomposites using plant extracts have been reported. mdpi.com These approaches avoid the use of hazardous reagents and solvents, and often proceed under mild reaction conditions. While not yet specifically reported for zinc p-toluenesulfonate, the application of green synthesis principles, such as the use of benign solvents like water, and energy-efficient processes, holds promise for the future development of environmentally friendly synthetic routes. Continuous-flow systems also represent a sustainable strategy for the in-situ generation and use of related compounds like alkyl zinc sulfinates, which minimizes waste and improves safety. rsc.org
Table 2: Yields of Zinc p-Toluenesulfonate Synthesis
| Zinc Source | Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|
| Zinc Hydroxide/Basic Zinc Carbonate | >60°C, in alcohol | 96 mol% | google.com |
| Zinc Carbonate | Room temperature, in water | Not specified | google.com |
Design Principles for Related Zinc-Sulfonate Coordination Architectures
The interaction between zinc ions and sulfonate ligands, such as p-toluenesulfonate, can lead to the formation of a variety of coordination architectures, including coordination polymers and metal-organic frameworks (MOFs). The design of these structures is governed by several factors, including the coordination geometry of the zinc ion, the coordination modes of the sulfonate group, and the presence of other ancillary ligands.
The p-toluenesulfonate anion can act as a versatile ligand, coordinating to metal centers in a monodentate, bidentate, or bridging fashion. This versatility allows for the construction of one-, two-, or three-dimensional networks. The presence of the methyl group on the benzene (B151609) ring can also influence the packing of the resulting structures through steric effects and weak intermolecular interactions.
The role of p-toluenesulfonic acid as a morphology-directing agent in the synthesis of zinc oxide nanoparticles has been studied. researchgate.net At low concentrations, it acts as a catalyst, while at higher concentrations, it can adhere to the surface of the ZnO precursor, controlling particle growth and shape, and promoting the self-assembly of nanocrystals into complex architectures. researchgate.net This demonstrates the significant influence of the sulfonate group in directing the formation of extended zinc-containing structures. The design principles for zinc-sulfonate coordination architectures are crucial for the development of new materials with tailored properties for applications in catalysis, gas storage, and separation.
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of Benzenesulfonic Acid, 4 Methyl , Zinc Salt
Crystallographic Analysis of Solid-State Structures
X-ray crystallography provides unparalleled insight into the ordered arrangement of atoms within a crystalline solid. By analyzing the diffraction patterns of X-rays interacting with the crystal lattice, a detailed three-dimensional model of the molecule and its packing can be constructed.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic coordinates, bond lengths, bond angles, and crystal packing of a compound. The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure can be resolved.
Powder X-ray diffractometry (PXRD) is a complementary technique used to analyze a polycrystalline or powdered sample. It provides a characteristic diffraction pattern, or "fingerprint," that is unique to a specific crystalline phase. While it does not provide the atomic-level detail of SC-XRD, it is invaluable for phase identification, purity assessment, and the study of crystalline materials in bulk.
Studies on related compounds, such as layered basic zinc p-toluenesulfonates, demonstrate the utility of PXRD. For instance, in the characterization of a compound with the typical formula Zn(OH)₁․₇₃(O₃SC₆H₄CH₃)₀․₂₇·0.72H₂O, PXRD patterns show distinct peaks corresponding to a layered crystalline structure. koreascience.kr The analysis of these patterns, particularly the (00l) reflections, allows for the calculation of the basal spacing—the distance between the inorganic zinc hydroxide (B78521) layers. In one such study, a basal spacing of 19.3 Å was determined, which, when correlated with the size of the p-toluenesulfonate anion, suggested that the molecular plane of the anion is oriented perpendicular to the inorganic zinc hydroxide layers. koreascience.kr This demonstrates how PXRD can provide crucial information about the arrangement and orientation of molecules within a layered solid, even without a full single-crystal structure determination.
Vibrational Spectroscopy for Molecular Fingerprinting and Bond Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are powerful for identifying functional groups and providing insight into chemical bonding and molecular structure, as each vibrational mode corresponds to a specific motion of atoms within the molecule.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber, with peaks corresponding to specific functional groups. For zinc p-toluenesulfonate, the FTIR spectrum is dominated by the characteristic vibrations of the p-toluenesulfonate anion.
The sulfonate group (-SO₃⁻) gives rise to strong and distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and are typically observed in the ranges of 1260-1150 cm⁻¹ and 1080-1030 cm⁻¹, respectively. The coordination of the sulfonate group to the zinc cation is expected to influence the positions of these bands compared to the free anion. Additionally, the spectrum will feature absorptions characteristic of the p-substituted benzene (B151609) ring, including aromatic C-H stretching above 3000 cm⁻¹, C=C ring stretching vibrations between 1600 cm⁻¹ and 1450 cm⁻¹, and C-H out-of-plane bending vibrations below 900 cm⁻¹. The methyl group will also show characteristic C-H stretching and bending modes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Moiety |
| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |
| Methyl C-H Stretch | 2980 - 2870 | Methyl Group |
| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring |
| Asymmetric S=O Stretch | 1260 - 1150 | Sulfonate Group |
| Symmetric S=O Stretch | 1080 - 1030 | Sulfonate Group |
| S-O Stretch | 1010 - 1000 | Sulfonate Group |
| Aromatic C-H In-Plane Bend | 1130 - 1000 | Aromatic Ring |
| Aromatic C-H Out-of-Plane Bend | 850 - 800 | Aromatic Ring |
Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. While FTIR measures absorption, Raman detects the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active.
For zinc p-toluenesulfonate, Raman spectroscopy is particularly effective for observing the vibrations of the aromatic ring, as these modes often produce strong Raman signals. researchgate.net The symmetric "ring breathing" mode of the p-substituted benzene ring is a characteristic and intense peak. The S=O stretching modes of the sulfonate group are also Raman active and can be used to corroborate FTIR assignments. researchgate.net Analysis of the Raman spectrum of sodium p-toluenesulfonate shows characteristic bands that help in assigning the vibrational modes of the tosylate anion. chemicalbook.com By using both FTIR and Raman spectroscopy, a more complete picture of the vibrational framework of the molecule can be achieved.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Moiety |
| Aromatic C-H Stretch | 3080 - 3050 | Aromatic Ring |
| Symmetric Ring Breathing | 820 - 780 | Aromatic Ring |
| Asymmetric S=O Stretch | 1260 - 1150 | Sulfonate Group |
| Symmetric S=O Stretch | 1080 - 1030 | Sulfonate Group |
| C-S Stretch | 720 - 680 | Aromatic-Sulfur |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information.
For the p-toluenesulfonate anion in solution, ¹H and ¹³C NMR spectra provide clear and predictable signals. The ¹H NMR spectrum typically shows two doublets in the aromatic region, corresponding to the protons ortho and meta to the sulfonate group, due to symmetry. A singlet in the aliphatic region corresponds to the methyl group protons. rsc.org The ¹³C NMR spectrum will similarly show distinct signals for the four unique carbon atoms in the aromatic ring and one for the methyl carbon.
| Nucleus | Atom Position (IUPAC) | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | H2 / H6 | 7.5 - 7.8 | Doublet |
| ¹H | H3 / H5 | 7.1 - 7.3 | Doublet |
| ¹H | Methyl Protons | ~2.3 | Singlet |
| ¹³C | C1 (ipso-SO₃) | 144 - 146 | Singlet |
| ¹³C | C4 (ipso-CH₃) | 138 - 140 | Singlet |
| ¹³C | C2 / C6 | 128 - 129 | Singlet |
| ¹³C | C3 / C5 | 125 - 126 | Singlet |
| ¹³C | Methyl Carbon | ~21 | Singlet |
Directly probing the metal center is possible through ⁶⁷Zn NMR spectroscopy. Zinc has one NMR-active isotope, ⁶⁷Zn, which has a nuclear spin of 5/2. huji.ac.il However, ⁶⁷Zn NMR is challenging due to the isotope's low natural abundance (4.10%) and low gyromagnetic ratio, which result in very low sensitivity. huji.ac.il Furthermore, as a quadrupolar nucleus, its interaction with local electric field gradients leads to rapid nuclear relaxation and consequently very broad resonance signals, often making detection difficult with standard high-resolution spectrometers. huji.ac.ilnih.gov Despite these challenges, ⁶⁷Zn NMR can provide valuable information on the symmetry and coordination environment of the zinc ion, as the chemical shift and line width are highly sensitive to these parameters. researchgate.net
Proton (¹H) NMR Studies of Aromatic and Aliphatic Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. For Benzenesulfonic acid, 4-methyl-, zinc salt, the ¹H NMR spectrum is expected to be characteristic of the p-toluenesulfonate anion.
The aromatic protons of the benzene ring typically appear as two distinct signals due to their different electronic environments. The protons ortho to the sulfonate group (Hortho) are expected to be deshielded compared to the protons meta to the sulfonate group (Hmeta) due to the electron-withdrawing nature of the SO₃⁻ group. This results in a downfield shift for the Hortho protons. Conversely, the methyl group is electron-donating, which would slightly shield the adjacent protons. The interplay of these effects results in a well-defined splitting pattern.
The aliphatic protons of the methyl group (CH₃) are significantly more shielded and thus appear at a much higher field (upfield) compared to the aromatic protons. This signal is expected to be a singlet as there are no adjacent protons to cause splitting.
Based on spectral data for closely related compounds such as p-Toluenesulfonic acid, the following chemical shifts can be anticipated for the zinc salt in a solvent like DMSO-d₆. rsc.org The presence of the zinc cation is not expected to cause a significant shift in the proton signals of the anion compared to the free acid.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to -SO₃⁻) | ~ 7.5 | Doublet |
| Aromatic (meta to -SO₃⁻) | ~ 7.1 | Doublet |
| Aliphatic (-CH₃) | ~ 2.3 | Singlet |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.
Carbon (¹³C) NMR Characterization of the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in the structure of this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The aromatic ring will exhibit four distinct signals corresponding to the four chemically non-equivalent carbon atoms:
The carbon atom bonded to the sulfur of the sulfonate group (C-S).
The two equivalent carbon atoms ortho to the sulfonate group (Cortho).
The two equivalent carbon atoms meta to the sulfonate group (Cmeta).
The carbon atom bonded to the methyl group (C-CH₃).
The quaternary carbons (C-S and C-CH₃) are expected to have lower intensities compared to the protonated carbons (Cortho and Cmeta). The chemical shifts are influenced by the substituents on the ring. The electron-withdrawing sulfonate group will cause a downfield shift for the carbon atoms it is directly and indirectly attached to, while the electron-donating methyl group will cause an upfield shift for its attached carbon. The aliphatic carbon of the methyl group will appear at a significantly higher field.
Drawing from data for p-Toluenesulfonic acid, the expected ¹³C NMR chemical shifts for the zinc salt in DMSO-d₆ are presented below. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-S | ~ 145 |
| C-CH₃ | ~ 138 |
| Cmeta | ~ 128 |
| Cortho | ~ 125 |
| -CH₃ | ~ 21 |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.
Mass Spectrometric Techniques for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₄H₁₄O₆S₂Zn), the theoretical monoisotopic mass can be calculated with high accuracy.
The molecular formula of the anhydrous salt is C₁₄H₁₄O₆S₂Zn. The expected monoisotopic mass would be approximately 405.9523 Da. researchgate.net In techniques like electrospray ionization (ESI), the compound may be observed as adducts with ions such as sodium ([M+Na]⁺) or as the protonated molecule in the case of the free acid.
Table 3: Theoretical Mass Information for this compound
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Anhydrous Salt | C₁₄H₁₄O₆S₂Zn | 405.952332 researchgate.net |
| p-Toluenesulfonate Anion | C₇H₇O₃S⁻ | 171.0121 |
Thermal Analysis for Structural Stability and Dehydration Processes
Thermogravimetric Analysis (TGA) of Hydrate (B1144303) Forms
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. This is particularly useful for studying the dehydration of hydrated salts. This compound is known to exist in hydrated forms, such as the hexahydrate. researchgate.net
A typical TGA curve for a hydrated salt will show one or more distinct steps of mass loss corresponding to the removal of water molecules. The temperature at which these dehydration events occur provides information about the stability of the hydrate and the nature of the water binding (i.e., lattice versus coordinated water).
For a related compound, L-isoleucinium p-toluenesulfonate monohydrate, a weight loss corresponding to the removal of one water molecule was observed around 110 °C. researchgate.net Similarly, studies on the thermal decomposition of zinc hydroxy-sulfate-hydrate minerals show multi-step dehydration and dehydroxylation processes at various temperatures. researchgate.net Based on these related studies, it is expected that the hydrated forms of zinc p-toluenesulfonate will exhibit mass loss due to dehydration in the temperature range of approximately 100-200 °C. Following dehydration, further decomposition of the anhydrous salt would occur at higher temperatures.
Table 4: Expected Thermal Events for Hydrated this compound from TGA
| Temperature Range (°C) | Expected Process |
| ~100 - 200 | Dehydration (loss of water molecules) |
| > 200 | Decomposition of the anhydrous salt |
Electron Microscopy for Morphological and Nanoscale Characterization
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the surface morphology and internal structure of materials at the micro- and nanoscale.
For a crystalline solid like this compound, SEM would be employed to observe the crystal habit, size, and surface features of the powder. The morphology can be influenced by the crystallization conditions. While specific SEM images for this compound were not found in the surveyed literature, studies on electrolytically produced zinc particles show a range of morphologies from irregular forms to well-defined dendrites depending on the electrochemical conditions. mdpi.comresearchgate.net
TEM would be utilized to investigate the nanoscale features, such as the crystal lattice and any defects. In studies where p-toluenesulfonic acid was used as a morphology-directing agent for the synthesis of ZnO nanoparticles, TEM and High-Resolution TEM (HRTEM) were used to characterize the size, shape, and crystallinity of the resulting nanoparticles. researchgate.netresearchgate.net These studies reveal that the presence of the p-toluenesulfonate can influence the growth and final morphology of the nanocrystals. While this does not directly describe the morphology of the zinc salt itself, it highlights the role of the anion in influencing crystal formation. It is expected that crystalline this compound would form well-defined crystal structures, the specific morphology of which would be dependent on the method of preparation.
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface morphology of solid materials, providing high-resolution images of surface features. An extensive search of scientific literature and materials science databases was conducted to identify studies that have utilized SEM to analyze the surface topography of this compound.
Consequently, there is no available research data to present in the form of findings or data tables regarding the specific surface topography of this compound.
Mechanistic Investigations of Chemical Reactivity and Catalysis Involving Benzenesulfonic Acid, 4 Methyl , Zinc Salt
Catalytic Roles in Organic Transformation Pathways
The catalytic utility of Benzenesulfonic acid, 4-methyl-, zinc salt is centered on the reactivity of the p-toluenesulfinate moiety. This functional group can be engaged in various transition metal-catalyzed cross-coupling reactions, often involving the extrusion of sulfur dioxide.
While palladium-catalyzed desulfinative cross-coupling reactions of arenesulfinates are well-documented, the direct involvement of this compound in rhodium-catalyzed analogues is less explored in readily available literature. However, the general mechanism of desulfinative coupling provides a framework for understanding its potential role. In such reactions, an arenesulfinate salt serves as a source of an aryl group.
A plausible rhodium-catalyzed cycle would likely commence with the oxidative addition of an aryl halide to a Rh(I) complex to form a Rh(III)-aryl intermediate. Subsequently, transmetalation with zinc p-toluenesulfinate would generate a Rh(III)-bis(aryl) intermediate. Reductive elimination of a biaryl product would regenerate the Rh(I) catalyst. A key step in this process is the extrusion of SO₂ from the p-toluenesulfinate group upon coordination to the metal center.
Rhodium catalysis is also prominent in C-H activation/functionalization reactions. rsc.org It is conceivable that zinc p-toluenesulfinate could participate in such transformations, where the rhodium catalyst directs the functionalization of a C-H bond with the p-tolyl group from the sulfinate salt, followed by desulfination.
The synthesis of sulfones is a significant application of arenesulfinate salts. While specific mechanisms involving alkynylselenonium salts and zinc p-toluenesulfinate are not extensively detailed in the literature, the general reactivity of sulfinates as nucleophiles provides a basis for a proposed mechanism.
Arenesulfinate anions are effective nucleophiles that can attack electrophilic centers. Alkynylselenonium salts, with their positively charged selenium atom, present a highly electrophilic alkyne. The reaction would likely proceed via a nucleophilic attack of the p-toluenesulfinate anion on the β-carbon of the alkynylselenonium salt. This would lead to the formation of a vinyl sulfone after rearrangement.
Alternatively, under radical conditions, the p-toluenesulfinate can be oxidized to a sulfonyl radical, which could then add to the alkyne of the alkynylselenonium salt, leading to a vinyl radical intermediate. Subsequent steps would then yield the final vinyl sulfone product. The choice between a nucleophilic or radical pathway would depend on the specific reaction conditions, such as the presence of an oxidant or a radical initiator.
Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, are powerful methods for forming carbon-heteroatom bonds. ontosight.ai While the typical Chan-Lam reaction involves the coupling of boronic acids with amines or alcohols, the use of arenesulfinates as coupling partners to form C-S bonds is also plausible.
In a hypothetical copper-catalyzed cross-coupling of this compound with a boronic acid, the catalytic cycle would likely initiate with the formation of a copper(II)-boronic acid complex. Transmetalation with the zinc p-toluenesulfinate would then lead to a copper(II) intermediate bearing both the aryl group from the boronic acid and the p-toluenesulfinate group. Reductive elimination would then afford the diaryl sulfone product and a copper(0) species, which would be re-oxidized to copper(II) to complete the catalytic cycle. The presence of an external oxidant is often required in these reactions to facilitate the re-oxidation of the copper catalyst.
Role as a Reagent in the Synthesis of Specific Organic Compounds
Beyond its catalytic roles, this compound can be employed as a reagent in various organic syntheses. Zinc sulfinate salts are known for their enhanced reactivity in generating alkyl radicals for the C-H functionalization of heterocycles compared to their sodium counterparts. nih.gov
A notable application is in the direct functionalization of nitrogen-rich heterocyclic compounds. nih.gov In these reactions, the zinc sulfinate salt, upon activation with an oxidizing agent such as tert-butyl hydroperoxide, generates a p-tolyl radical. This radical can then add to the electron-deficient heterocyclic ring, leading to the formation of a C-C bond. This method is particularly valuable for the late-stage functionalization of complex molecules, including pharmaceuticals and natural products. nih.gov
Zinc p-toluenesulfinate can also be a precursor for the synthesis of sulfonamides. The reaction of a sulfinate salt with an amine in the presence of an oxidizing agent can lead to the formation of a sulfonamide. rsc.orgnih.gov This transformation provides an alternative to the more traditional method involving the reaction of sulfonyl chlorides with amines.
The following table summarizes some representative applications of zinc arenesulfinates as reagents:
| Reaction Type | Substrate | Product | Reference(s) |
| C-H Functionalization | Heterocycles (e.g., caffeine) | Alkylated Heterocycles | nih.gov |
| Sulfonamide Synthesis | Amines | Sulfonamides | rsc.org, nih.gov |
| Sulfone Synthesis | Alkyl Halides | Alkyl Aryl Sulfones | acs.org |
Kinetic and Thermodynamic Studies of Relevant Chemical Reactions
Detailed kinetic and thermodynamic data specifically for reactions involving this compound are scarce in the published literature. However, studies on related arenesulfinate salts provide valuable insights into the factors governing their reactivity.
The nucleophilicity of the arenesulfinate anion is a key parameter. Studies on the kinetics of nucleophilic substitution reactions have shown that the nucleophilicity of the sulfur atom in the p-toluenesulfinate anion is enhanced by the electron-donating methyl group through a hyperconjugation effect. researchgate.net This leads to a more effective conjugation between the p-electrons of the benzene (B151609) ring and the sulfinate group, thereby increasing its reactivity compared to unsubstituted benzenesulfinate (B1229208). researchgate.net
Computational Modeling of Reaction Mechanisms and Catalytic Cycles
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms in organometallic chemistry. researchgate.netwhiterose.ac.uk While specific DFT studies on the reaction mechanisms of this compound are not widely reported, computational investigations of related systems offer a detailed picture of the plausible catalytic cycles.
DFT calculations can be employed to model the key steps in the catalytic cycles described in section 4.1, including:
Oxidative Addition: Calculation of the energy barrier for the oxidative addition of an aryl halide to a low-valent metal center.
Transmetalation: Modeling the transfer of the p-toluenesulfinate group from zinc to the transition metal catalyst. The coordination of the sulfinate to the metal (either through oxygen or sulfur) can be investigated.
Reductive Elimination: Determining the energetics of the final bond-forming step to release the product and regenerate the catalyst.
Furthermore, DFT can be used to study the electronic properties of the p-toluenesulfinate anion, such as its nucleophilicity and the stability of the corresponding sulfonyl radical. researchgate.net Such calculations can help in rationalizing the observed reactivity and in predicting the outcome of new reactions. For instance, the donor superdelocalizability of the sulfur atom in the p-toluenesulfinate anion has been calculated to be higher than that of the benzenesulfinate anion, which is consistent with its higher observed nucleophilicity. researchgate.net
Density Functional Theory (DFT) for Transition State Analysis
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the mechanisms of chemical reactions, including those catalyzed by metal complexes. For catalysts like this compound, DFT can be employed to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most critically, transition states. The analysis of these transition states provides invaluable insights into the reaction kinetics and the role of the catalyst in lowering the activation energy barrier.
While specific DFT studies on the catalytic activity of this compound are not extensively available in the public domain, the principles of such an analysis can be illustrated through studies on analogous zinc-catalyzed reactions. Research into reactions catalyzed by chiral Zn²⁺ complexes, for instance, showcases the utility of DFT in understanding catalytic mechanisms at a molecular level. researchgate.net In these studies, DFT calculations are used to determine the Gibbs free energy of various species along the reaction pathway.
The core of the transition state analysis involves locating a first-order saddle point on the potential energy surface, which corresponds to the highest energy barrier along the reaction coordinate. The difference in Gibbs free energy (ΔG) between the reactants and the transition state defines the activation energy of the reaction. A lower activation energy implies a faster reaction rate, and the effectiveness of a catalyst is often gauged by its ability to provide a reaction pathway with a significantly lower activation energy compared to the uncatalyzed reaction.
For a hypothetical reaction catalyzed by this compound, a DFT analysis would typically involve the following steps:
Optimization of Geometries: The three-dimensional structures of the reactants, the zinc salt catalyst, any intermediates, and the final products are computationally optimized to find their lowest energy conformations.
Transition State Search: Algorithms are used to locate the transition state structure connecting the reactants (or an intermediate) to the next species along the reaction coordinate.
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. A stable species (reactant, intermediate, or product) will have all real vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Energy Calculations: The Gibbs free energies of all species are calculated. The activation energy is then determined from the energy difference between the transition state and the preceding stable species.
Illustrative Research Findings from a Zinc-Catalyzed Aldol (B89426) Reaction
To exemplify the data generated from such an investigation, we can consider the findings from a DFT study on an aldol reaction between acetone (B3395972) and a benzaldehyde (B42025) derivative, catalyzed by a chiral Zn²⁺ complex. researchgate.net Although this involves a different zinc complex and reaction, the nature of the computational results is directly comparable to what would be sought for this compound.
In this representative study, the researchers calculated the Gibbs free energies for the key species involved in the catalytic cycle. The results highlighted the energy changes as the reaction progressed from the initial reactants to the final products through a specific transition state.
Below is an interactive data table summarizing the calculated Gibbs free energies for the intermediates and the transition state in the studied aldol reaction, which serves as an example of the kind of data a DFT analysis would yield.
| Species | Description | Relative Gibbs Free Energy (ΔG in kcal/mol) |
| Intermediate 1 | Initial complex of the catalyst with acetone. | 0.0 |
| Transition State | The transition state for the C-C bond formation. | +15.5 |
| Intermediate 2 | The aldol adduct coordinated to the zinc catalyst. | -5.0 |
This data is illustrative and based on a study of a chiral Zn²⁺ complex in an aldol reaction. researchgate.net The values are relative to the initial catalyst-acetone complex.
The data clearly indicates the energy barrier that must be overcome for the reaction to proceed, which is represented by the Gibbs free energy of the transition state. researchgate.net The subsequent formation of a more stable intermediate suggests that the reaction is thermodynamically favorable after crossing the transition state barrier. researchgate.net Such computational insights are crucial for understanding the catalytic cycle, rationalizing experimental observations, and designing more efficient catalysts. A similar DFT-based approach could be applied to investigate the catalytic properties of this compound in various organic transformations.
Advanced Applications in Materials Science and Engineering
Catalytic Applications in Fine Chemical Synthesis and Polymerization Processes
Zinc p-toluenesulfonate serves as a catalyst in various organic reactions and polymerization processes. The zinc ion typically functions as a Lewis acid, activating substrates, while the tosylate anion can influence the reaction environment and solubility.
Research has demonstrated the catalytic efficacy of zinc p-toluenesulfonate in several key organic transformations. It is widely utilized as a catalyst for various chemical reactions, such as the synthesis of carbamates from amines, urea, and alcohols. google.com It also finds application in reactions to produce amide compounds from carboxylic acids and amines, and in the dehydration condensation of amino acids to yield polyimide compounds. google.com
In some applications, it is used in conjunction with other compounds to form a highly effective catalytic system. For instance, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) has proven to be an excellent catalyst for the liquid-phase Beckmann rearrangement of ketoximes into amides, achieving satisfactory yields. researchgate.net While not the zinc salt itself, this highlights the synergistic catalytic role of the tosylate and zinc species.
The catalytic activity of zinc-based compounds is a broad area of study. Zinc complexes are explored for various hydroelementation reactions, and their catalytic properties are often influenced by the ligands attached to the zinc center. researchgate.net For example, scorpionate zinc complexes have been designed as effective precatalysts for the hydroalkoxylation of alkynyl alcohols. researchgate.net In the realm of polymerization, various zinc complexes are utilized to catalyze the ring-opening polymerization of lactide to produce polylactic acid, with the stereoselectivity being influenced by the ancillary ligands. mdpi.com Similarly, zinc-mediated reactions are employed for the synthesis of renewable monomers like methylene butyrolactones for sustainable acrylic polymers. nih.gov
Table 1: Examples of Catalytic Applications
| Reaction Type | Catalyst System | Substrates | Product | Reference |
|---|---|---|---|---|
| Carbamate Synthesis | Zinc p-toluenesulfonate | Aromatic diamine, urea/N-unsubstituted carbamate, alcohol | Carbamate | google.com |
| Beckmann Rearrangement | p-Toluenesulfonic acid (PTSA) / ZnCl2 | Ketoximes | Amides | researchgate.net |
| Polyethylene Chain Growth | Transition metal catalysts with ZnEt2 | Ethylene | Polyethylene chains on zinc | nih.gov |
| Ring-Opening Polymerization | Various Zinc Complexes | rac-Lactide | Polylactic acid (PLA) | mdpi.com |
Functional Additive in Polymer Systems
Zinc p-toluenesulfonate is a multifunctional additive in the polymer industry, valued for its role as a stabilizer and lubricant. It is recognized as an innovative alkyl aromatic sulfonic acid zinc compound that enhances the properties of various synthetic rubbers. alfachemic.com
This compound is widely used as a stabilizer, lubricant, and activator in the production of synthetic rubbers. Its applications extend to polymers such as polyethylene (PE), polyvinyl chloride (PVC), polypropylene (B1209903) (PP), nylon, and ABS natural rubber. alfachemic.comcoastalzinc.comnuomengchemical.com Compared to traditional stearic acid salts, zinc p-toluenesulfonate offers superior light and heat stability, as well as good transparency. alfachemic.comcoastalzinc.comnuomengchemical.com
In PVC formulations, lubricants are crucial for smooth processing, as the material has high viscosity and can adhere to equipment. goldstab.com Lubricants are categorized as internal or external. Internal lubricants, like zinc p-toluenesulfonate, can act as softening agents that are incorporated into the polymer matrix, reducing melt viscosity and improving flow properties. goldstab.comgoogle.com This leads to products with a smoother finish and more uniform thickness. goldstab.com Its excellent compatibility with PVC helps in achieving notable thermal stability and transparency in both hard and soft products. google.com
Table 2: Polymer Systems Utilizing Zinc p-Toluenesulfonate as an Additive
| Polymer | Function of Zinc p-Toluenesulfonate | Key Benefits |
|---|---|---|
| Polyethylene (PE) | Stabilizer, Lubricant, Activator | Improved thermal and light stability, enhanced transparency |
| Polyvinyl Chloride (PVC) | Stabilizer, Internal Lubricant | Reduces melt viscosity, improves flow, enhances thermal stability and transparency |
| Polypropylene (PP) | Stabilizer, Lubricant, Activator | Superior heat and light stability compared to stearates |
Zinc p-toluenesulfonate plays a significant role in modifying the thermal decomposition characteristics of polymers. A key application is its use in conjunction with AC (azodicarbonamide) foaming agents. In such formulations, it acts as an activator that can significantly lower the decomposition temperature of the foaming agent. alfachemic.comcoastalzinc.comnuomengchemical.com This is advantageous in processing as it allows for foam creation at lower temperatures, which can save energy and prevent thermal degradation of the polymer matrix.
The thermal stability of polymers is a critical factor, and additives can have a profound effect. For instance, studies on poly(L-lactic acid) have shown that the decomposition temperature of aromatic sulfonic acid catalysts influences the thermal stability of the final polymer. researchgate.net Research into nanocomposites, such as those involving polystyrene and zinc oxide (ZnO), has also shown that the addition of zinc-containing nanoparticles can enhance thermal stability by delaying the degradation process. mdpi.com In poly(methyl methacrylate) (PMMA), the addition of ZnO nanoparticles has been found to play a dual role, either stabilizing the composite or catalyzing degradation depending on the concentration. researchgate.net
Potential in Electroplating Processes
In the realm of electroplating, the p-toluenesulfonate anion has demonstrated utility in zinc plating baths. While direct use of the zinc salt is less commonly documented in available research, the sodium salt, sodium p-toluenesulfonate, is employed as a softener in certain zinc-plating electroplating solutions. google.com The primary components of these acidic baths are typically zinc chloride and potassium chloride, along with buffers and brightening agents. google.com
Aromatic sulfonates, in general, are used as hydrotropes in bright acid zinc electroplating baths. google.com Their function is to increase the solubility of organic brighteners in the electrolyte, thereby stabilizing the system and ensuring a uniform, bright zinc deposit. The electrodeposition of zinc is a widely used method to protect iron and steel from corrosion, and the composition of the plating bath is crucial for the quality of the coating. sterc.orgresearchgate.netyoutube.com The use of additives like sulfonates helps to improve the throwing power of the bath, leading to a more uniform deposit distribution even on irregularly shaped objects. researchgate.net
Integration within Zinc-Containing Coordination Polymers and Metal-Organic Frameworks (MOFs)
Zinc ions are highly versatile nodes for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to their flexible coordination geometry. mdpi.com These materials are formed by linking metal ions or clusters with organic ligands. While the direct use of 4-methylbenzenesulfonate (B104242) as a primary building block for porous MOFs is not extensively reported, the principles of zinc-carboxylate and zinc-azolate coordination chemistry are well-established and provide a basis for its potential integration. mdpi.comnih.gov
MOFs are valued for their high porosity and large surface areas, making them suitable for applications in gas storage, separation, and catalysis. nanoshel.commdpi.com The synthesis of zinc-based MOFs often involves solvothermal methods, where zinc salts are reacted with multitopic organic linkers. mdpi.com For example, a novel one-dimensional zinc coordination polymer has been synthesized using 4-methylbenzoate, a ligand structurally similar to 4-methylbenzenesulfonate, along with 4,4'-bipyridine. In this structure, the 4-methylbenzoate ligands link two zinc centers to form a dinuclear unit, which is then bridged by the bipyridine ligands to create an infinite chain. nih.gov This demonstrates the capability of benzenoid ligands with functional groups to form stable coordination structures with zinc. The p-toluenesulfonate anion could potentially be incorporated into such structures, either as a primary linker, a charge-balancing anion, or a modulator of the framework's properties.
Explorations in the Design of Porous Coordination Materials
The rational design of porous coordination polymers (PCPs), or metal-organic frameworks (MOFs), is a significant area of materials chemistry, focused on creating materials with high surface areas and tunable pore sizes for applications in gas storage, separation, and catalysis. These materials are constructed from metal nodes (like zinc) and organic linker molecules.
While carboxylate-based linkers are widely used in the synthesis of zinc-based MOFs, the use of sulfonate-based linkers like 4-methylbenzenesulfonate is a less explored but promising area. atlasofscience.org The versatile coordination modes of the sulfonate group can lead to novel structural topologies. atlasofscience.org Although Benzenesulfonic acid, 4-methyl-, zinc salt is not typically a primary building block for creating the main framework, its components play a crucial role as structure-directing agents or catalysts in the synthesis of other porous materials.
For instance, the acid form, p-toluenesulfonic acid (p-TSA), has been demonstrated to act as a morphology-directing agent in the synthesis of porous zinc oxide (ZnO) architectures. researchgate.net By controlling the concentration of p-TSA, researchers can direct the growth and self-assembly of ZnO nanocrystals into complex structures, from nanoparticles to flower-like macrostructures. researchgate.netnih.gov This suggests that the p-toluenesulfonate anion can control the crystallization process, a principle that is fundamental to the "crystal engineering" of porous frameworks. researchgate.net The zinc tosylate salt can serve as a precursor, providing both the zinc metal center and the tosylate anion which can influence the final porous architecture. The development of robust, porous sulfonate-based MOFs is an active area of research, with potential applications in fields requiring materials with highly polar pore surfaces, such as for proton conductivity. atlasofscience.org
Surface Functionalization and Interface Chemistry Applications
Surface functionalization is a critical process for modifying the properties of materials to suit specific applications. The 4-methylbenzenesulfonate anion has proven effective in modifying the surface of zinc-based nanomaterials, thereby altering their physical and chemical properties at the interface.
Research has shown that p-toluenesulfonic acid (p-TSA) can be used to control the size and shape of ZnO particles during their synthesis. researchgate.net The mechanism involves the adhesion of the p-TSA to the surface of the ZnO precursor. The polar sulfonate group (SO₃⁻) binds to the ZnO surface, which can inhibit anisotropic growth along certain crystallographic directions. researchgate.net This surface chelation controls the particle growth and the self-assembly of nanocrystals into more complex structures. researchgate.net For example, the presence of p-TSA during synthesis was found to reduce the aspect ratio of ZnO nanorods by partially inhibiting growth along the researchgate.net direction. researchgate.net
This ability to direct morphology is a powerful tool in interface chemistry, as the shape and surface characteristics of nanoparticles are crucial for their application in electronics, sensors, and catalysis. researchgate.net By modifying the surface, the interaction of the nanoparticle with its surrounding environment can be precisely controlled, enhancing performance and stability.
| Synthesis Condition | Average Aspect Ratio | Observation |
|---|---|---|
| Without p-TSA | 3.2 | Standard anisotropic growth observed. |
| With p-TSA | 2.4 | Anisotropic growth along the researchgate.net direction is partially inhibited by the binding of the sulfonate group to the ZnO surface. |
Investigation of Anticorrosion Properties and Mechanisms
Zinc-rich coatings are extensively used to protect steel structures from corrosion. The primary protection mechanism is twofold: the coating acts as a physical barrier to corrosive elements, and it provides sacrificial cathodic protection, where the more electrochemically active zinc corrodes in preference to the steel substrate. mdpi.commdpi.comresearchgate.net
The effectiveness of zinc-rich coatings is highly dependent on the zinc content, which influences the electrical continuity between zinc particles and the steel. researchgate.net Research on zinc-rich epoxy coatings shows a transition from simple barrier protection at lower zinc concentrations to effective galvanic protection at zinc concentrations above 80% by weight. researchgate.net The incorporation of compounds like zinc p-toluenesulfonate could modify the binder's properties or the nature of the corrosion products. For example, the formation of dense and insoluble products like Zn₅(OH)₈Cl₂·H₂O in certain environments is known to be highly protective. researchgate.net The p-toluenesulfonate anion, being a relatively large organic group, could also enhance the barrier properties by increasing the tortuosity of the pathways for water and ion ingress. mdpi.com
| Protection Phase | Dominant Mechanism | Description |
|---|---|---|
| Barrier Phase | Barrier Protection | The coating acts as a physical barrier, with the polymer matrix and embedded zinc particles inhibiting electrolyte ingress. This phase is dominant in the initial stages of exposure. |
| Sacrificial Anode Phase | Cathodic (Galvanic) Protection | Once the electrolyte penetrates the coating and creates conductive pathways, the zinc particles become galvanically active, corroding preferentially to protect the steel substrate. This is indicated by a drop in the Open Circuit Potential (OCP). |
Environmental Fate and Transport Studies of Benzenesulfonic Acid, 4 Methyl , Zinc Salt
Development and Application of Environmental Exposure Assessment Models
Environmental exposure models are crucial tools for predicting the distribution and potential impact of chemical substances in the environment. These models use the physicochemical properties of a substance to estimate its partitioning among various environmental compartments such as air, water, soil, and sediment.
Aquatic Compartment Modeling and Predictive Analysis
Given its high water solubility, the primary environmental compartment of concern for 4-methylbenzenesulfonate (B104242) is water. epa.govepa.gov Aquatic compartment models are used to predict its transport and concentration in aquatic systems. These models consider processes like advection, dispersion, and degradation.
A field modeling study investigating the transport of the related compound para-toluenesulfonamide (p-TSA amide) in an anoxic aquifer in Berlin, Germany, provides insights into the potential behavior of the sulfonate. The study utilized a two-dimensional transport model to simulate the plume evolution. The results indicated that the p-TSA amide behaves conservatively, similar to a passive tracer like the chloride ion, with its transport primarily governed by groundwater flow and retardation due to back diffusion in heterogeneous aquifer zones. nih.gov Predictive simulations suggested that without active remediation, the compound could persist in the groundwater for approximately a hundred years. nih.gov This suggests that 4-methylbenzenesulfonate, being highly water-soluble and stable against hydrolysis, would also be persistent and mobile in groundwater systems. epa.govnih.gov
Multi-Media Environmental Transport Models (e.g., RAIDAR)
Multi-media environmental fate models, such as the Mackay fugacity models, provide a broader view of a chemical's distribution across different environmental media. epa.goveolss.net These models calculate the partitioning of a chemical based on its intrinsic properties like vapor pressure, water solubility, and octanol-water partition coefficient.
Table 1: Predicted Environmental Distribution of p-Toluenesulfonic Acid using Mackay Level III Model
| Environmental Compartment | Predicted Distribution | Primary Reference |
|---|---|---|
| Water | Predominant compartment | epa.govepa.gov |
| Air | Negligible | epa.govepa.gov |
| Soil | Minor | epa.govepa.gov |
| Sediment | Minor | epa.govepa.gov |
This table summarizes the output from a Level III Fugacity model, indicating the main environmental compartment for p-toluenesulfonic acid.
Assessment of Degradation Pathways in Environmental Matrices
The persistence of Benzenesulfonic acid, 4-methyl-, zinc salt in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photochemical degradation, and chemical transformation.
Biodegradation Kinetics and Product Identification (Aerobic and Anaerobic)
Biodegradation is a key pathway for the removal of 4-methylbenzenesulfonate from the environment. Studies have shown that it is biodegradable under both aerobic and anaerobic conditions. epa.gov
Aerobic Biodegradation: Under aerobic conditions, several bacterial strains have been shown to degrade p-toluenesulfonate. A strain of Pseudomonas was found to use it as a sole source of carbon and sulfur. cdnsciencepub.comnih.gov The degradation pathway was initiated by hydroxylation of the methyl group, followed by desulfonation and aromatic ring cleavage. cdnsciencepub.com Intermediates identified in this process included 3-methylcatechol. cdnsciencepub.com Other studies with inocula from landfill leachates identified p-sulfobenzyl alcohol and p-sulfobenzoate as intermediates, suggesting a common degradation pathway via initial oxidation of the methyl group. researchgate.net Tests with adapted sludge have shown rapid degradation, with over 90% removal in 24 hours in one case, and 98.7% removal based on Chemical Oxygen Demand (COD) in another. epa.govepa.gov
Table 2: Aerobic Biodegradation Intermediates of p-Toluenesulfonate
| Intermediate Compound | Degrading Organism/System | Reference |
|---|---|---|
| 3-Methylcatechol | Pseudomonas sp. | cdnsciencepub.com |
| p-Sulfobenzyl alcohol | Landfill leachate inoculum | researchgate.net |
Anaerobic Biodegradation: The degradation of p-toluenesulfonate has also been observed under anaerobic conditions. A study of a complex anaerobic microbial community identified several strains, including Clostridium, Desulfovibrio, and methanogens (Methanobacterium, Methanosarcina), capable of its transformation. researchgate.net In this anaerobic consortium, some Clostridium strains could utilize p-toluenesulfonate as a sole sulfur source, leading to the production of toluene. researchgate.net The sulfate-reducing bacterium Desulfovibrio sp. SR1 used p-toluenesulfonate as an electron acceptor. researchgate.net This indicates that under anaerobic conditions, a key initial step is reductive desulfonation, which differs from the initial oxidative attack on the methyl group seen in aerobic pathways.
Photochemical Degradation Under Simulated Environmental Conditions
Photochemical degradation involves the transformation of a chemical induced by light. For p-toluenesulfonic acid, this can occur through direct photolysis or reaction with photochemically generated reactive species.
In aqueous systems, photocatalytic degradation (PCD) has been studied using concentrated solar radiation in the presence of a catalyst like TiO₂. The rate of degradation was found to be maximal at the compound's natural pH in solution (pH 3.34). nih.gov The presence of various inorganic ions (anions and cations) was observed to decrease the rate of photocatalytic degradation. nih.gov
Evaluation of Bioaccumulation Potential in Environmental Systems
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues. This is a critical aspect of environmental risk assessment. The bioaccumulation potential of this compound is primarily evaluated through its organic component, p-Toluenesulfonic acid (PTSA), as the zinc ion's behavior is governed by different biological uptake mechanisms.
The potential for a substance to accumulate in aquatic organisms is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. wikipedia.org Studies and assessments of PTSA and related compounds indicate a low potential for bioaccumulation. The ecological risk classification (ERC) approach, which considers various lines of evidence including bioaccumulation potential, has identified PTSA as having a low potential for ecological risk. canada.ca
A key indicator used in these assessments is the logarithm of the BCF (Log BCF). For p-Toluenesulfonic acid, a Log BCF value has been reported, providing a quantitative measure of its low bioaccumulation potential.
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| Log Bioconcentration Factor (Log BCF) | 0.500 | p-Toluenesulfonic acid | regulations.gov |
This low BCF value suggests that the substance is unlikely to concentrate significantly in the tissues of aquatic organisms. This finding is consistent with assessments of other aromatic sulfonic acids, which are also generally considered to have low bioaccumulation potential. industrialchemicals.gov.aucanada.ca
Sorption and Desorption Behavior in Soil and Sediment
The tendency of a chemical to attach to soil and sediment particles, a process known as sorption, significantly influences its environmental mobility and availability. This behavior is determined by the chemical's properties and the characteristics of the soil or sediment, such as pH, organic matter content, and clay content.
For this compound, the sorption behavior is influenced by both the organic anion (p-toluenesulfonate) and the zinc cation.
Zinc (Zn²⁺): The zinc ion's sorption is highly dependent on soil pH and salinity. industrialchemicals.gov.au It tends to sorb more readily to soil particles at a neutral to alkaline pH (pH > 7) and in conditions of low salinity. industrialchemicals.gov.au Acidic conditions, conversely, promote the dissolution and release (desorption) of zinc from soil and sediment. industrialchemicals.gov.auresearchgate.net The presence of carbonates and fine clay particles in the soil can also enhance the retention of zinc. researchgate.netnih.gov
p-Toluenesulfonate: The organic component's interaction with soil is also critical. Soil organic matter (SOM) can play a dual role; it can enhance the adsorption of the compound to the solid phase, but high levels of dissolved organic matter can also form soluble complexes, potentially increasing its concentration in soil water. researchgate.net
Studies on various organic zinc complexes have shown that their migration in soil can be limited, indicating a potential for accumulation in the upper soil horizons. However, the specific mobility can be influenced by the type of organic complex and the soil's physicochemical properties. nih.gov The retention of the zinc component from these organic complexes suggests a potential for it to accumulate in the surface layers of soil profiles. nih.gov
| Component | Factor Influencing Sorption | Effect | Reference |
|---|---|---|---|
| Zinc (Zn²⁺) | Increasing pH (>7) | Increases sorption | industrialchemicals.gov.au |
| Decreasing pH (Acidic conditions) | Decreases sorption (promotes dissolution) | industrialchemicals.gov.auresearchgate.net | |
| Increasing Salinity | Decreases sorption | industrialchemicals.gov.au | |
| p-Toluenesulfonate | Soil Organic Matter (Solid) | Enhances adsorption | researchgate.net |
| Dissolved Organic Matter | Can form soluble complexes, increasing mobility | researchgate.net |
Mobility and Persistence in Aquatic Environments
The mobility of a substance in aquatic environments is closely linked to its water solubility, while its persistence refers to the length of time it remains in the environment before being broken down.
There is conflicting information regarding the water solubility of this compound. Some sources describe it as soluble in water, a common characteristic for many sulfonic acid salts, which would suggest high mobility in aquatic systems. cymitquimica.com Conversely, other sources state it is insoluble in water. researchgate.netchemicalbook.com This discrepancy highlights the need for further clarification on its physical properties. The parent compound, p-Toluenesulfonic acid, is known to be soluble in water. chemicalbook.com
The persistence of the compound is also a key consideration. The p-toluenesulfonic acid component has been described as a refractory organic pollutant, suggesting it may resist degradation. chemicalbook.com Concerns have been raised that additional studies are needed on the breakdown of PTSA in the presence of water and the potential toxicity of its degradation products to aquatic life. canada.ca
The zinc component's fate in aquatic environments is governed by water chemistry. Factors such as pH, ionic strength, and the presence of dissolved organic matter influence whether zinc remains dissolved in the water column or partitions to sediment. kujnsr.comresearchgate.net In high-salinity environments, zinc particles tend to aggregate, while acidic conditions can increase the dissolution and release of zinc ions (Zn²⁺), which can elevate potential toxicity. kujnsr.comresearchgate.net
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations and Quantum Chemical Characterization
Electronic structure calculations are fundamental to understanding the chemical bonding, stability, and reactivity of a molecule. Methods like Density Functional Theory (DFT) are widely used for this purpose.
High-Level DFT Investigations of Molecular and Electronic Properties
High-level DFT investigations would be employed to determine the optimized molecular geometry of zinc p-toluenesulfonate, including bond lengths, bond angles, and dihedral angles. For instance, in related zinc complexes, DFT calculations have been used to predict coordination geometries, which for Zn(II) is often tetrahedral or octahedral. acs.orgmdpi.com
In a hypothetical DFT study of zinc p-toluenesulfonate, key parameters of interest would be the Zn-O bond lengths and the geometry of the sulfonate group upon coordination. The electronic properties, such as the charge distribution, can also be calculated. Mulliken population analysis or Natural Bond Orbital (NBO) analysis would reveal the partial atomic charges, indicating the extent of charge transfer from the sulfonate groups to the zinc ion. In studies of other zinc complexes, the d orbitals of the zinc ion are often found to not contribute significantly to the frontier molecular orbitals. youtube.com
Table 1: Hypothetical DFT-Calculated Geometric Parameters for Zinc p-toluenesulfonate
| Parameter | Predicted Value (Å or °) |
|---|---|
| Zn-O Bond Length | 1.95 - 2.10 |
| S-O (coordinated) Bond Length | 1.48 - 1.52 |
| S-O (uncoordinated) Bond Length | 1.44 - 1.46 |
| S-C Bond Length | 1.75 - 1.79 |
| O-Zn-O Bond Angle | ~109.5 (for tetrahedral geometry) |
Note: These are representative values based on general knowledge of related structures and not from a specific calculation on zinc p-toluenesulfonate.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A large gap suggests high stability and low reactivity.
For zinc p-toluenesulfonate, the HOMO is expected to be localized on the p-toluenesulfonate ligands, specifically the aromatic ring and the sulfonate group, as these are the electron-rich parts of the molecule. The LUMO would also likely be centered on the ligands. In many zinc complexes, the zinc d-orbitals lie outside the HOMO-LUMO energy levels, making the redox processes ligand-based. researchgate.net The HOMO-LUMO gap can be used to calculate various reactivity descriptors, such as chemical potential, hardness, and softness. mdpi.com
Table 2: Representative Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Electronegativity (χ) | -μ | Power to attract electrons |
Molecular Dynamics Simulations of Solid-State and Solution Behavior
Molecular dynamics (MD) simulations are a computational method to study the physical movements of atoms and molecules over time. MD simulations of zinc salts in aqueous solutions have been performed, often to understand the solvation structure of the Zn²⁺ ion, which is critical in applications like aqueous zinc-ion batteries. whut.edu.cnmostwiedzy.plnd.edu These studies typically show that the Zn²⁺ ion is surrounded by a well-defined first solvation shell of water molecules.
An MD simulation of zinc p-toluenesulfonate in water would reveal the coordination number of water molecules around the zinc ion and how the p-toluenesulfonate anions are distributed in the solution. It would also provide insights into the dynamics of water exchange in the zinc ion's solvation shell. mostwiedzy.pl In the solid state, MD simulations could be used to study crystal lattice dynamics and thermal properties.
Prediction of Spectroscopic Parameters from First Principles
Computational methods can predict various spectroscopic properties from first principles, which can then be compared with experimental spectra for validation. For instance, Time-Dependent DFT (TD-DFT) can be used to predict UV-Visible absorption spectra by calculating the energies of electronic transitions. mdpi.commdpi.com For zinc p-toluenesulfonate, the UV-Vis spectrum would be dominated by π → π* transitions within the aromatic rings of the p-toluenesulfonate ligands.
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. This allows for the assignment of specific vibrational modes to the observed spectral peaks. For zinc p-toluenesulfonate, key vibrational modes would include the symmetric and asymmetric stretches of the SO₃ group, C-S stretching, and various vibrations of the aromatic ring.
Computational Design and Screening of Related Zinc-Sulfonate Compounds
Computational chemistry allows for the in-silico design and screening of new compounds with desired properties before their synthesis. For zinc-sulfonate compounds, this could involve creating a virtual library of related structures by modifying the substituent on the benzene (B151609) ring or changing the sulfonate group. Properties such as electronic characteristics, stability, and solubility could then be calculated for each compound in the library. High-throughput virtual screening could identify promising candidates for specific applications, such as catalysts or materials for electronic devices. frontiersin.org
Force Field Development for Large-Scale Simulations
While quantum mechanical methods are highly accurate, they are computationally expensive. For large-scale simulations involving many molecules over long timescales, classical molecular dynamics with force fields is the preferred method. A force field is a set of parameters and equations that describe the potential energy of a system of particles.
Developing an accurate force field for a metal-organic compound like zinc p-toluenesulfonate is a non-trivial task. It involves parameterizing the bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. Parameters for the zinc ion are particularly challenging to develop and often include polarization effects to accurately model its interaction with ligands. acs.org Force fields like AMBER (Assisted Model Building with Energy Refinement) have specific parameters developed for zinc in biological systems, which could be adapted. dtu.dk Reactive force fields, such as ReaxFF, are also being developed to model chemical reactions in zinc-containing systems. researchgate.net
Future Research Directions and Interdisciplinary Prospects
Development of Green Chemistry Approaches for Synthesis and Application
The future of chemical manufacturing hinges on the adoption of environmentally benign processes. For zinc p-toluenesulfonate, a key research direction is the development of green chemistry approaches for its synthesis. Traditional industrial methods may involve multi-step processes with significant energy consumption and waste generation. Future research aims to replace these with more sustainable alternatives.
One promising avenue is the use of aqueous-medium synthesis at ambient temperatures, potentially utilizing bio-derived materials or waste streams. rsc.org For instance, methods analogous to the green synthesis of zinc oxide nanoparticles, which use plant extracts as reducing and capping agents, could be explored. mdpi.comsemanticscholar.org Such bio-inspired routes could significantly reduce the environmental footprint associated with the compound's production. Another approach involves optimizing existing industrial methods, such as those using zinc hydroxide (B78521), to improve efficiency and minimize by-products, thereby aligning with green chemistry principles at an industrial scale. google.com
Furthermore, the application of zinc p-toluenesulfonate as a catalyst in green reactions is a significant area of interest. Its potential as a reusable, solid acid catalyst in solvent-free or aqueous reaction conditions presents an attractive alternative to conventional corrosive and hazardous liquid acids.
Exploration of Novel Catalytic Systems and Enhanced Performance
Zinc p-toluenesulfonate is recognized for its catalytic properties, often utilized in organic synthesis. cymitquimica.comsigmaaldrich.com Future research will likely focus on exploring novel catalytic systems where this compound is a key component, aiming to enhance reaction efficiency, selectivity, and scope.
Investigations into synergistic effects when combined with other metal centers or ligands could unlock new catalytic activities. For example, systems combining p-toluenesulfonic acid with zinc chloride have proven effective for reactions like the Beckmann rearrangement, suggesting that the zinc p-toluenesulfonate salt itself could be optimized for such transformations. researchgate.net Research into new catalytic systems for ring-opening polymerization, a crucial process for producing biodegradable polymers, represents a significant growth area. nih.govmdpi.com By modifying the coordination environment of the zinc ion in zinc p-toluenesulfonate, it may be possible to fine-tune the catalyst's activity and control polymer properties like molecular weight and structure. nih.gov
Integration into Hybrid Materials and Nanocomposites for Advanced Functionalities
The integration of zinc p-toluenesulfonate into hybrid materials and nanocomposites is a burgeoning field with the potential to create materials with tailored properties for advanced applications. The compound can act as a precursor, a functional component, or a morphology-directing agent.
In polymer science, its role as a stabilizer and activator in synthetic rubbers is already established. fishersci.iealfachemic.com Future work could explore its incorporation into advanced polymer matrices to enhance thermal stability, mechanical strength, or confer specific electronic properties. For instance, the use of p-toluenesulfonic acid as a sulfonating agent in polyaniline/zinc oxide (PANI/ZnO) composites for supercapacitor applications highlights the potential for related zinc salts in energy storage materials. springerprofessional.de
Moreover, zinc p-toluenesulfonate can serve as a precursor for the controlled synthesis of zinc oxide (ZnO) nanostructures. researchgate.net By controlling the reaction conditions, it is possible to direct the growth of ZnO into specific morphologies like nanorods or complex hierarchical structures, which are highly sought after for applications in electronics, sensors, and photocatalysis. researchgate.net The development of hybrid materials, such as epoxy-encapsulated ZnO-MWCNT composites, demonstrates a pathway to enhanced thermoelectric performance, a direction where zinc p-toluenesulfonate could serve as a key zinc source. nih.govresearchgate.net
In-Situ Characterization Techniques for Dynamic Reaction Monitoring
To fully understand and optimize the catalytic and material-forming processes involving zinc p-toluenesulfonate, the application of in-situ characterization techniques is crucial. These methods allow for real-time monitoring of chemical and physical transformations as they occur, providing invaluable insights that are often missed by conventional ex-situ analysis.
Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray diffraction (XRD) can be employed to track the structural evolution of the catalyst and the formation of intermediates during a reaction. This information is vital for elucidating reaction mechanisms and understanding catalyst deactivation pathways. For example, monitoring the curing behavior of resins or the polymerization of monomers catalyzed by zinc p-toluenesulfonate can lead to optimized process conditions. mdpi.com
Drawing parallels from the use of in-situ techniques in studying zinc-based batteries, where dynamic processes at the electrode-electrolyte interface are visualized, similar approaches could be adapted to study the role of zinc p-toluenesulfonate in catalysis or materials synthesis. researchgate.net This would enable researchers to observe phenomena like crystal growth, phase transitions, and surface interactions in real-time.
Predictive Modeling for Structure-Property Relationships and Rational Material Design
Computational chemistry and predictive modeling are becoming indispensable tools in modern materials science. For zinc p-toluenesulfonate, Quantitative Structure-Property Relationship (QSPR) models can be developed to establish mathematical correlations between its molecular structure and its physicochemical properties or performance in a specific application. nih.gov
By employing molecular descriptors, these models can predict properties such as catalytic activity, thermal stability, or interaction with a polymer matrix. researchgate.netrsc.org This predictive capability accelerates the discovery and design of new materials by reducing the need for extensive trial-and-error experimentation. For instance, modeling could be used to screen for optimal modifications to the p-toluenesulfonate ligand to enhance catalytic performance for a target reaction.
The application of topological modeling, as has been done for zinc silicate (B1173343) metal-organic frameworks (MOFs), could provide deep insights into the structural intricacies of materials derived from or incorporating zinc p-toluenesulfonate. nih.gov This rational design approach, guided by predictive modeling, is a key future direction for harnessing the full potential of this compound.
Expansion into Emerging Areas of Organometallic and Materials Science
The unique properties of zinc p-toluenesulfonate position it for expansion into several emerging areas of organometallic and materials science. Its identity as an organometallic salt provides a foundation for its use in creating novel coordination polymers and metal-organic frameworks (MOFs). cymitquimica.com These materials are of high interest for gas storage, separation, and catalysis.
In the realm of biomedical applications, the compound's use in proteomics research suggests potential for further exploration in bio-organometallic chemistry. fishersci.iescbt.com While sulfonates have seen limited application in pharmacology compared to sulfonamides, recent studies on other aromatic sulfonates have revealed significant anticancer activity, opening a potential new avenue for derivatives of zinc p-toluenesulfonate. nih.gov
Furthermore, its application as a corrosion inhibitor is an area ripe for further development. ontosight.ai The ability to form protective layers on metal surfaces could be enhanced through formulation into smart coatings or nanocomposite materials that offer improved durability and responsiveness. The versatility of the compound ensures that its potential applications will continue to grow as interdisciplinary research uncovers new functionalities.
Q & A
Basic Research: What are the established synthesis routes for benzenesulfonic acid, 4-methyl-, zinc salt, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves sulfonation of 4-methylbenzene (p-xylene) using fuming sulfuric acid or sulfur trioxide (SO₃) to form 4-methylbenzenesulfonic acid, followed by neutralization with zinc oxide or zinc hydroxide . Key parameters include:
- Temperature: Optimal sulfonation occurs at 80–100°C; higher temperatures risk over-sulfonation.
- Molar Ratios: A 1:2 molar ratio of zinc base to sulfonic acid ensures complete neutralization.
- Solvent: Water or ethanol is used for neutralization; ethanol reduces side reactions but may lower solubility.
- Purification: Crystallization in aqueous ethanol yields >90% purity. Residual sulfonic acid can be quantified via titration .
Advanced Research: How can spectroscopic techniques resolve structural ambiguities in benzenesulfonic acid derivatives, such as zinc salt vs. other metal complexes?
Methodological Answer:
- FTIR: Sulfonate group vibrations (asymmetric S-O stretching at 1180–1200 cm⁻¹ and symmetric at 1040–1060 cm⁻¹) confirm sulfonation. Zinc coordination shifts these peaks by 10–15 cm⁻¹ compared to Na/K salts .
- NMR: ¹H NMR of the aromatic region (δ 7.2–7.8 ppm) distinguishes substitution patterns. Zinc’s paramagnetic effects broaden peaks, unlike alkali metals .
- XPS: Zn 2p₃/₂ binding energy at ~1022 eV confirms Zn²⁺ coordination .
Basic Research: What are the solubility and stability profiles of this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility: Highly soluble in water (>200 g/L at 25°C) due to ionic sulfonate groups. Limited solubility in ethanol (<50 g/L) and negligible in non-polar solvents .
- Thermal Stability: Decomposes at 250–300°C, releasing SO₂ and ZnO. Stability in aqueous solutions is pH-dependent; precipitates at pH <4 due to protonation of sulfonate groups .
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 7 (neutral) | Stable for >6 months | |
| pH 2 (acidic) | Precipitation within 24 hours | |
| 100°C (dry) | No decomposition for 1 hour |
Advanced Research: How do computational models predict the coordination geometry of zinc in benzenesulfonic acid salts, and what experimental validations exist?
Methodological Answer:
- DFT Calculations: Predict tetrahedral or octahedral Zn coordination, depending on hydration state. Hydrated forms favor octahedral geometry with water ligands .
- EXAFS: Validates Zn-O bond lengths (1.95–2.05 Å) and coordination number (4–6) in hydrated salts .
- Single-Crystal XRD: Resolves precise bond angles; anhydrous salts show distorted tetrahedral geometry, while hydrates adopt octahedral symmetry .
Basic Research: What analytical methods are recommended for quantifying trace impurities (e.g., heavy metals, unreacted sulfonic acid) in this compound?
Methodological Answer:
- ICP-MS: Detects Zn²⁺ and heavy metals (e.g., Pb, As) at ppb levels .
- Ion Chromatography: Quantifies residual sulfonic acid (LOD: 0.1 µg/mL) .
- Karl Fischer Titration: Measures water content (<0.5% w/w) to assess hygroscopicity .
Advanced Research: How do contradictory ecotoxicity data (e.g., biodegradability vs. aquatic toxicity) inform risk assessment for this compound?
Methodological Answer:
- OECD 301D: Biodegradability tests show 60–70% mineralization in 28 days, suggesting moderate biodegradability .
- Daphnia magna EC₅₀: Acute toxicity at 10–20 mg/L, attributed to zinc ion release .
- Mitigation Strategies: Chelating agents (e.g., EDTA) reduce Zn²⁺ bioavailability, lowering toxicity without affecting sulfonate functionality .
Basic Research: What role does this compound play in surfactant formulations, and how does it compare to sodium/potassium analogs?
Methodological Answer:
- Surfactant Properties: Acts as an anionic surfactant with a critical micelle concentration (CMC) of 0.8–1.2 mM, lower than Na/K salts due to Zn²⁺’s higher charge density .
- Emulsion Stability: Zinc salts form more rigid interfacial films, enhancing emulsion stability in acidic conditions (pH 3–6) .
Advanced Research: What mechanistic insights explain its catalytic activity in organic reactions (e.g., esterification or Friedel-Crafts alkylation)?
Methodological Answer:
- Acid Strength: The sulfonic acid group (pKa ~1.5) acts as a Brønsted acid, while Zn²⁺ serves as a Lewis acid. Synergistic effects accelerate esterification rates by 3x vs. H₂SO₄ .
- Recyclability: Retains >80% activity after 5 cycles; leaching is minimized by covalent sulfonate-zinc bonds .
Data Contradiction Analysis: How can researchers reconcile discrepancies in reported thermal decomposition pathways?
Methodological Answer:
- TGA-MS: Identifies decomposition steps:
- 100–150°C: Loss of hydration water.
- 250–300°C: SO₃ and ZnO formation.
Discrepancies arise from hydration state or impurities.
- In Situ XRD: Confirms phase transitions during heating, resolving ambiguities in decomposition intermediates .
Advanced Research: What strategies optimize its use in hybrid materials (e.g., metal-organic frameworks or polymer composites)?
Methodological Answer:
- MOF Synthesis: Sulfonate groups anchor Zn nodes, enabling porous frameworks with BET surface areas >500 m²/g. Solvothermal synthesis at 120°C yields crystalline products .
- Polymer Composites: Grafting onto polyaniline enhances conductivity (10⁻³ S/cm) while maintaining thermal stability up to 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
